molecular formula C4H10O4 B1671061 Erythritol CAS No. 149-32-6

Erythritol

Cat. No. B1671061
CAS RN: 149-32-6
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-ZXZARUISSA-N
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Description

Synthesis Analysis

Erythritol is synthesized from corn using enzymes and fermentation . It is also produced by our bodies as part of our metabolism, but at very low levels . When used as a food additive, erythritol is used at concentrations at least 1,000 times the natural levels found in food or our bodies .


Molecular Structure Analysis

Erythritol’s molecular formula is C4H10O4 . Its molar mass is 122.120 g·mol−1 . The structure of erythritol is such that it has two identical chiral centers and two opposite ones .


Chemical Reactions Analysis

Erythritol is made by our own bodies as part of our metabolism, but at very low levels . Naturally occurring erythritol isn’t the problem. It’s the high doses of erythritol from packaged foods that we’re seeing have very adverse effects .


Physical And Chemical Properties Analysis

Erythritol is a solid with a melting point of 121 °C and no optical rotation . It is a white crystal or powder anhydrous, and non-hygroscopic with similar appearance as table sugar sucrose . It has pleasant sweet taste with sweetness about 60-70% of sucrose and 0-0.2 calorie per gram comparing to 4 calorie per gram for sucrose .

Scientific Research Applications

Fermentation and Microbial Screening

Erythritol, a natural biological sugar with low caloric value, is found in various fungi, fruits, vegetables, and animal tissues. It is known for its stability, low energy value, and food safety. Research has focused on strain selection for fermentation and biological function, synthesis routes, and metabolism of erythritol, providing insights for its development and application (Chai Ming-ya, 2015).

Health Benefits in Diets

Erythritol has been studied for its effects on metabolic disorders induced by high-fat diets in C57BL/6J mice. It showed potential benefits like reduced body weight, improved glucose tolerance, and reduced fat deposition in the liver. It also influenced the concentrations of short-chain fatty acids (SCFAs) and modulated innate immunity (Kawano et al., 2021).

Biotechnological Production

Erythritol is produced mainly through microbial methods, particularly by osmophilic yeasts. It's commercially produced using strains like Aureobasidium sp. and Pseudozyma tsukubaensis. Its high yield and productivity make it a cost-effective material for sugar production (Moon et al., 2010).

Oral and Systemic Health

Erythritol plays functional roles in maintaining oral and systemic health. It reduces dental plaque, acids, and mutans streptococci in saliva and plaque, decreasing the risk of dental caries. Systemically, it is noncaloric, increases gastrointestinal tolerance, and does not affect blood glucose or insulin levels. It also acts as an antioxidant and may improve endothelial function in people with type 2 diabetes (de Cock, 2018).

Sweetener Production and Applications

Erythritol is a key sweetener in the food industry, especially in calorie-reduced foods. It is not easily chemically synthesized, leading to a focus on biotechnological production. Research has aimed at improving concentration, productivity, and yield of erythritol production (Regnat et al., 2017).

Glycemic Control in Diabetes

Studies indicate that erythritol may help in managing hyperglycemia, particularly in type 2 diabetes (T2D). It can reduce small intestinal glucose absorption, increase muscle glucose uptake, and improve glucose metabolic enzymes activity. Erythritol influences the expression of muscle Glut-4 and IRS-1 mRNA and protein expression (Chukwuma et al., 2018).

Prevention of Dental Caries

Erythritol's mechanism in preventing dental caries has been researched, showing its application in candies, chocolates, dairy products, and calcium tablets. It's understood to inhibit the growth and adhesion of Streptococcus mutans, thus reducing the formation of dental caries (Song Wen-fen, 2014).

Enhancement in Erythritol Productivity

Metabolic engineering has been used to enhance erythritol production in yeasts like Yarrowia lipolytica. Modifications in certain genes have resulted in increased erythritol productivity and efficiency (Carly et al., 2017).

Mammalian Metabolism and Predictive Biomarker

Erythritol is recognized as a metabolic product of glucose in humans, synthesized through the pentose phosphate pathway. Elevated serum erythritol predicts future central adiposity gain and type 2 diabetes mellitus risk. It's also used as a nonnutritive sweetener, and its metabolism in humans has been studied (Ortiz & Field, 2020).

Insecticidal Properties

Erythritol has been found to have insecticidal properties against certain pests like pear psylla. It's lethal to phloem-feeding insects, suggesting its potential as a safe and effective tool for pest management (Wentz et al., 2020).

Future Directions

The EU approval of erythritol does not yet cover its use in beverages because the laxative threshold may be exceeded, especially by young consumers, through ingestion of erythritol in beverages . More research is needed to further understand possible health risks of erythritol .

properties

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Product Name

Erythritol

Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS RN

149-32-6
Record name Erythritol
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,400
Citations
DA Rzechonek, A Dobrowolski… - Critical reviews in …, 2018 - Taylor & Francis
… effectively producing erythritol from pure or crude glycerol. Moreover, novel erythritol producing … This review focuses on the modification of erythritol production to use low-cost substrates …
Number of citations: 121 www.tandfonline.com
HJ Moon, M Jeya, IW Kim, JK Lee - Applied microbiology and …, 2010 - Springer
… scale of production, erythritol serves as an … erythritol production, strategies used to enhance erythritol productivity in microbes, and the potential biotechnological applications of erythritol…
Number of citations: 265 link.springer.com
WO Bernt, JF Borzelleca, G Flamm… - Regulatory Toxicology …, 1996 - funksjonellmat.no
… Overall, single or repeated oral doses of about 1 g erythritol/kg body wt/ Wistar rats were fed 0, 2.5, 5, or 10% erythritol in the diet (approximately 0, 1.7, 3.3, or 6.6 g erythritol/kg day …
Number of citations: 132 www.funksjonellmat.no
GJM den Hartog, AW Boots, A Adam-Perrot, F Brouns… - Nutrition, 2010 - Elsevier
… erythritol in vitro and subsequently determined its antioxidant activity and its vasoprotective effect in the streptozotocin diabetic rat. RESULTS: Erythritol … reaction of erythritol with hydroxyl …
Number of citations: 145 www.sciencedirect.com
IC Munro, WO Bernt, JF Borzelleca, G Flamm… - Food and chemical …, 1998 - Elsevier
… erythritol was undertaken. Numerous toxicity and metabolic studies have been conducted on erythritol … on the foetus, oral studies in which erythritol was administered over one or two …
Number of citations: 273 www.sciencedirect.com
J Kawanabe, M Hirasawa, T Takeuchi, T Oda… - Caries Research, 1992 - karger.com
… containing 56% erythritol chocolate (23.8% erythritol) and … this study is therefore that erythritol is a promising sugar sub … was to evaluate the cariogenic effects of erythritol, first on the …
Number of citations: 131 karger.com
K Regnat, RL Mach, AR Mach-Aigner - Applied microbiology and …, 2018 - Springer
… This mini review will give an overview on the attempts to improve erythritol production as … of improving erythritol concentration, productivity rate, and/or yield. Reports on erythritol reflect …
Number of citations: 102 link.springer.com
DM Boesten, GJM den Hartog, P de Cock, D Bosscher… - Nutrafoods, 2015 - Springer
… We focus on studies involving the anti-cariogenic and endothelial protective effects of erythritol. We conclude that erythritol could be of great importance and could be considered to be …
Number of citations: 38 link.springer.com
P de Cock - Sweeteners and sugar alternatives in food …, 2012 - Wiley Online Library
Erythritol is a non‐caloric bulk sweetener, suitable for diabetics and safe for teeth. It occurs naturally in many fruits and vegetables and is produced by fermentation. Erythritol may have …
Number of citations: 65 onlinelibrary.wiley.com
H Röper, J Goossens - Starch‐Stärke, 1993 - Wiley Online Library
… This is due to its low molecular weight, which allows erythritol to be rapidly absorbed from … erythritol a unique low calorie bulk sweetener. From a functionality point of view, erythritol is a …
Number of citations: 84 onlinelibrary.wiley.com

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